molecular formula C18H15NO3 B5426634 N-(2-Acetyl-benzofuran-3-yl)-2-phenyl-acetamide

N-(2-Acetyl-benzofuran-3-yl)-2-phenyl-acetamide

Cat. No.: B5426634
M. Wt: 293.3 g/mol
InChI Key: WEVRIXBROVWQGY-UHFFFAOYSA-N
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Description

N-(2-Acetyl-benzofuran-3-yl)-2-phenyl-acetamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Acetyl-benzofuran-3-yl)-2-phenyl-acetamide typically involves the reaction of 1-(3-amino-1-benzofuran-2-yl) ethanone with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Acetyl-benzofuran-3-yl)-2-phenyl-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted benzofuran compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-Acetyl-benzofuran-3-yl)-2-phenyl-acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Acetyl-benzofuran-3-yl)-2-phenyl-acetamide involves its interaction with specific molecular targets and pathways. The compound’s benzofuran ring and acetyl group play crucial roles in its reactivity and binding affinity to target molecules. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Acetyl-benzofuran-3-yl) methacrylamide
  • N-(2-Acetyl-benzofuran-3-yl) ethyl methacrylate

Uniqueness

N-(2-Acetyl-benzofuran-3-yl)-2-phenyl-acetamide is unique due to its specific combination of a benzofuran ring, acetyl group, and phenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N-(2-acetyl-1-benzofuran-3-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-12(20)18-17(14-9-5-6-10-15(14)22-18)19-16(21)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVRIXBROVWQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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